![molecular formula C9H6Cl2N2O4S2 B046102 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-72-9](/img/structure/B46102.png)
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a benzothiadiazine derivative. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are involved in extracellular matrix (ECM) degradation. CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and periodontitis.
Wirkmechanismus
CMT-3 inhibits 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide by binding to the active site of the enzyme. 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide are involved in the degradation of ECM proteins, which are important for maintaining tissue structure and function. By inhibiting MMP activity, CMT-3 can prevent ECM degradation and preserve tissue integrity.
Biochemische Und Physiologische Effekte
CMT-3 has been shown to have anti-inflammatory and anti-angiogenic effects. It can also induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to have antibacterial properties and can inhibit the growth of periodontal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMT-3 in lab experiments is its potent inhibitory activity against 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. However, CMT-3 can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, CMT-3 has poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
1. Development of more soluble derivatives of CMT-3 for improved efficacy in vivo.
2. Evaluation of CMT-3 in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Investigation of the potential use of CMT-3 in treating other diseases, such as fibrosis and atherosclerosis.
4. Development of MMP-targeted imaging agents using CMT-3 as a lead compound.
5. Study of the effect of CMT-3 on other biological pathways, such as the immune system and oxidative stress.
Synthesemethoden
CMT-3 can be synthesized by reacting 5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium hydroxide and chloroacetic acid. The reaction yields CMT-3 as a white powder.
Wissenschaftliche Forschungsanwendungen
CMT-3 has been shown to have anti-tumor properties by inhibiting the activity of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, which are involved in tumor invasion and metastasis. CMT-3 has also been studied for its potential use in treating arthritis, as it can inhibit cartilage degradation by 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. Additionally, CMT-3 has been shown to have antibacterial properties and has been studied for its potential use in treating periodontitis.
Eigenschaften
CAS-Nummer |
114260-72-9 |
|---|---|
Produktname |
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C9H6Cl2N2O4S2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



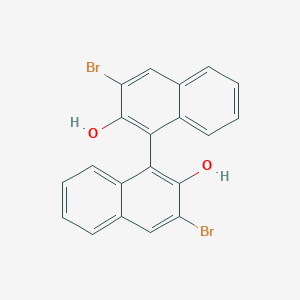
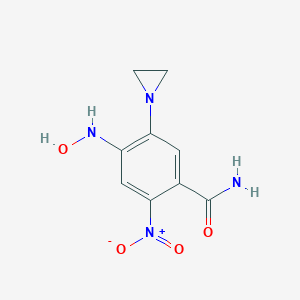
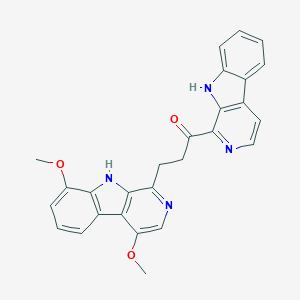
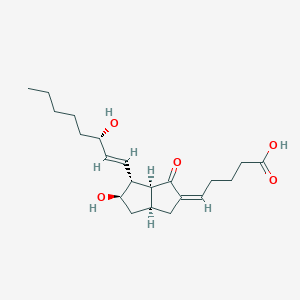
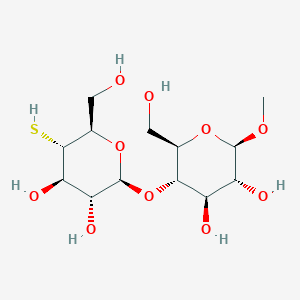
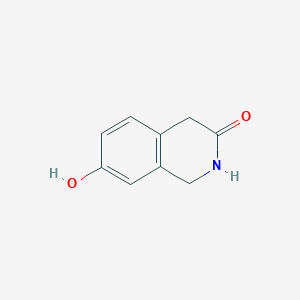
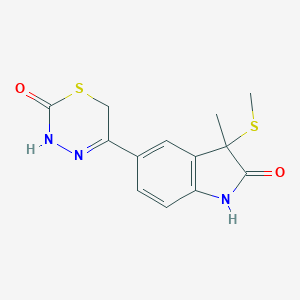
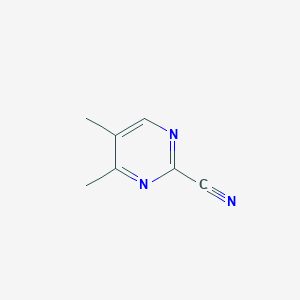
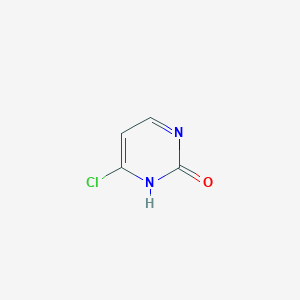
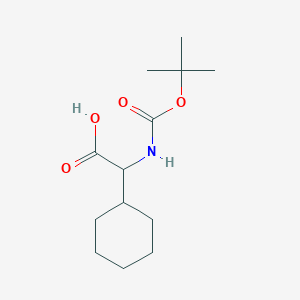
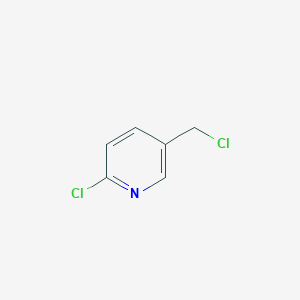
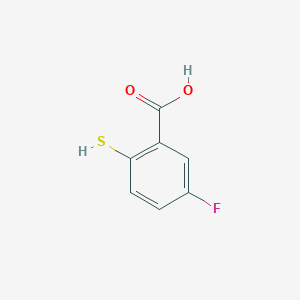
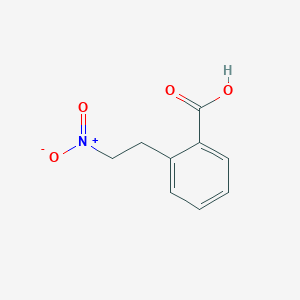
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)